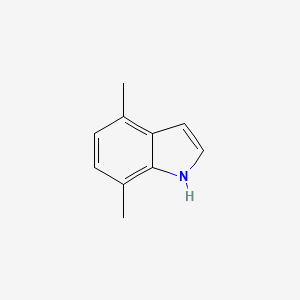
4,7-dimetil-1H-indol
Descripción general
Descripción
4,7-dimethyl-1H-indole is an organic compound with the chemical formula C10H11N. It is a heterocyclic compound that contains a nitrogen atom in its ring structure. This compound has gained significant attention in scientific research due to its unique properties and potential applications in various fields. In
Aplicaciones Científicas De Investigación
Actividad antiviral
Los derivados del indol, incluido el 4,7-dimetil-1H-indol, se ha encontrado que poseen actividad antiviral . Por ejemplo, se prepararon derivados de 6-amino-4-sustituidoalquilo-1H-indol-2-sustituidocarboxilato y se reportaron como agentes antivirales .
Propiedades antiinflamatorias
Los derivados del indol son conocidos por exhibir propiedades antiinflamatorias . Esto los hace potencialmente útiles en el tratamiento de afecciones caracterizadas por la inflamación.
Aplicaciones anticancerígenas
Los derivados del indol han mostrado potencial en el tratamiento de células cancerosas . Su estructura única les permite interactuar con varios objetivos biológicos, lo que los convierte en candidatos prometedores para la terapia anticancerígena.
Actividad anti-VIH
También se ha encontrado que los derivados del indol poseen actividad anti-VIH . Esto sugiere que podrían utilizarse en el desarrollo de nuevos tratamientos para el VIH.
Propiedades antioxidantes
Los derivados del indol son conocidos por exhibir propiedades antioxidantes . Esto significa que pueden neutralizar los radicales libres dañinos en el cuerpo, lo que puede ayudar a prevenir diversas enfermedades.
Actividad antimicrobiana
Se ha encontrado que los derivados del indol poseen actividad antimicrobiana . Esto los hace potencialmente útiles para combatir diversos tipos de infecciones microbianas.
Actividad antituberculosa
Los derivados del indol han mostrado potencial en el tratamiento de la tuberculosis . Su estructura única les permite interactuar con las bacterias que causan la enfermedad, lo que los convierte en candidatos prometedores para la terapia antituberculosa.
Aplicaciones antidiabéticas
Se ha encontrado que los derivados del indol poseen actividad antidiabética . Esto sugiere que podrían utilizarse en el desarrollo de nuevos tratamientos para la diabetes.
Direcciones Futuras
Mecanismo De Acción
Target of Action
4,7-Dimethyl-1H-indole, like other indole derivatives, is known to interact with multiple receptors . The indole scaffold is found in many important synthetic drug molecules and binds with high affinity to these receptors . This broad-spectrum interaction makes it a valuable compound for developing new useful derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 4,7-dimethyl-1H-indole may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that 4,7-dimethyl-1H-indole may also be involved in similar biochemical pathways.
Result of Action
Given the broad biological activities of indole derivatives , it is likely that 4,7-dimethyl-1H-indole may have similar effects. These could include antiviral effects, anti-inflammatory effects, anticancer effects, and more .
Análisis Bioquímico
Biochemical Properties
4,7-Dimethyl-1H-indole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives are known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The interaction of 4,7-dimethyl-1H-indole with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction.
Cellular Effects
4,7-Dimethyl-1H-indole has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to modulate the activity of nuclear receptors, such as the aryl hydrocarbon receptor (AhR), which plays a role in the regulation of gene expression . The interaction of 4,7-dimethyl-1H-indole with these receptors can lead to changes in the expression of genes involved in detoxification, cell proliferation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of 4,7-dimethyl-1H-indole involves its binding interactions with various biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific target. For instance, indole derivatives have been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling pathways . Additionally, 4,7-dimethyl-1H-indole can influence gene expression by binding to nuclear receptors and modulating their activity.
Propiedades
IUPAC Name |
4,7-dimethyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-7-3-4-8(2)10-9(7)5-6-11-10/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEVPNVDMCDPMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CNC2=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60475558 | |
| Record name | 4,7-Dimethylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60475558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5621-17-0 | |
| Record name | 4,7-Dimethyl-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5621-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7-Dimethylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60475558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



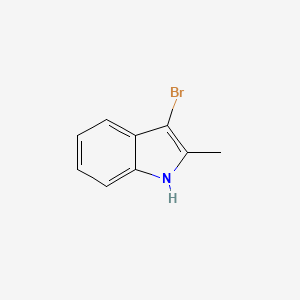
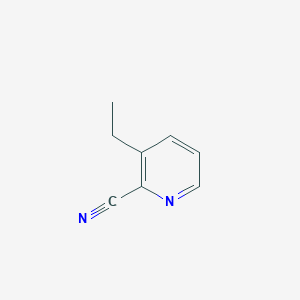

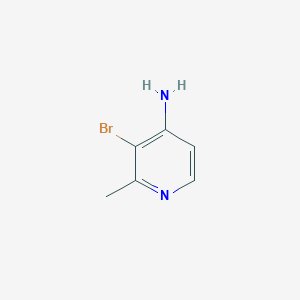

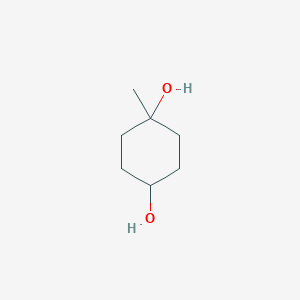
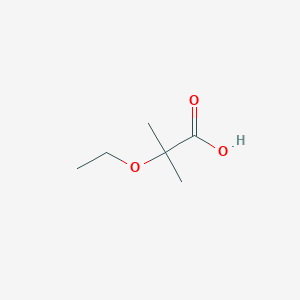
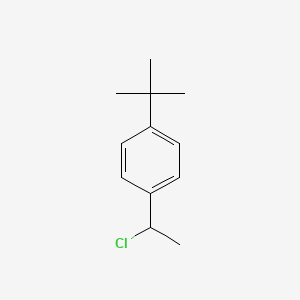
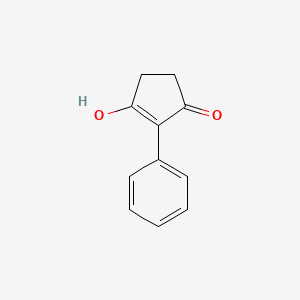

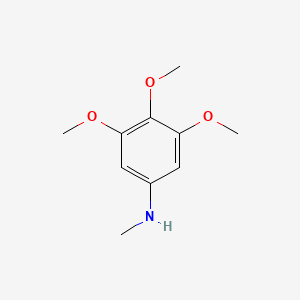

![[(2-Formyl-1-benzofuran-3-yl)thio]acetic acid](/img/structure/B1340092.png)
